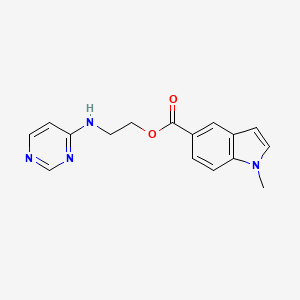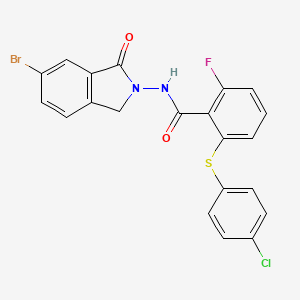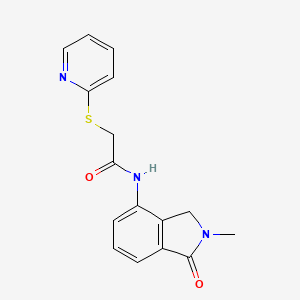
2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate, also known as PMA, is a synthetic compound that has attracted attention from the scientific community due to its potential applications in biochemical and physiological research. PMA is a derivative of indole-5-carboxylic acid and pyrimidine, and its chemical structure has been extensively studied to understand its mechanism of action and potential benefits in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a critical role in cell signaling and regulation. Additionally, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to the upregulation of various genes involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in laboratory experiments. The compound has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to modulate the release of various neurotransmitters in the brain, leading to changes in behavior and mood. The compound has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders such as arthritis.
Advantages and Limitations for Lab Experiments
2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate has several advantages for laboratory experiments, including its potent activity and selectivity for various enzymes and receptors. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound also has several limitations, including its potential toxicity and off-target effects. Careful consideration must be given to the dosage and administration of this compound in laboratory experiments to avoid unwanted effects.
Future Directions
There are several future directions for the study of 2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate, including its potential applications in drug discovery and cancer therapeutics. The compound has shown promise in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Additionally, the mechanism of action of this compound requires further investigation to fully understand its potential applications in various fields of research.
Conclusion
In conclusion, this compound is a synthetic compound that has attracted attention from the scientific community due to its potential applications in various fields of research. The compound has been extensively studied, and its mechanism of action and potential benefits have been investigated. Further research is needed to fully understand the potential applications of this compound, and its safety and efficacy must be carefully evaluated before its use in humans.
Synthesis Methods
The synthesis method for 2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate involves the reaction of indole-5-carboxylic acid with pyrimidine in the presence of a catalyst. The resulting compound is then purified using various techniques such as chromatography and recrystallization. The purity of the final product is critical for the success of laboratory experiments, and several methods have been developed to ensure the quality of this compound.
Scientific Research Applications
2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate has been extensively used in scientific research to study its potential applications in various fields such as cancer research, neuroscience, and drug discovery. The compound has been shown to exhibit potent antitumor activity in several cancer cell lines, making it a promising candidate for the development of novel cancer therapeutics. Additionally, this compound has been shown to modulate various neurotransmitter systems in the brain, leading to its potential application in the treatment of neurological disorders such as depression and anxiety.
properties
IUPAC Name |
2-(pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-20-8-5-12-10-13(2-3-14(12)20)16(21)22-9-7-18-15-4-6-17-11-19-15/h2-6,8,10-11H,7,9H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKRVZJSEYMONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)OCCNC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]-4-fluoro-3-methylsulfonylbenzamide](/img/structure/B7432822.png)
![3-(difluoromethylsulfonyl)-N-[2-(3,5-dimethylphenoxy)-6-fluorophenyl]benzamide](/img/structure/B7432826.png)
![4-fluoro-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]-3-methylsulfonylbenzamide](/img/structure/B7432829.png)
![2-(4-chlorophenyl)sulfanyl-N-(2,3-dihydrofuro[2,3-b]pyridin-5-yl)-6-fluorobenzamide](/img/structure/B7432838.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]cyclopentene-1-carboxylate](/img/structure/B7432843.png)

![3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide](/img/structure/B7432856.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432859.png)

![N-[(3aS,6aR)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-5-yl]-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide](/img/structure/B7432876.png)
![Methyl 4-[[2-(4-chlorophenyl)sulfanyl-6-fluorobenzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432901.png)
![Methyl 4-[2-[(2-acetamidopyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B7432903.png)
![2-(furan-2-yl)-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7432907.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432909.png)